5-Phenylthiophene-2-carboxylic acid

Description

The exact mass of the compound 5-Phenylthiophene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Phenylthiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenylthiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

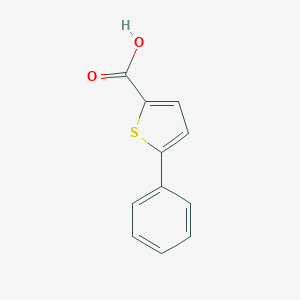

Structure

3D Structure

Properties

IUPAC Name |

5-phenylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMFBCDNJUZQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353040 | |

| Record name | 5-Phenylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19163-24-7 | |

| Record name | 5-Phenylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-2-thiophenecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Phenylthiophene-2-carboxylic Acid

Introduction: A Privileged Scaffold in Modern Chemistry

5-Phenylthiophene-2-carboxylic acid, identified by its CAS Number 19163-24-7 , is a bifunctional organic molecule that has garnered significant interest across multiple scientific disciplines.[1] This compound features a thiophene ring, a sulfur-containing five-membered heterocycle, substituted with a phenyl group at the 5-position and a carboxylic acid at the 2-position. The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The unique electronic properties conferred by the sulfur atom, combined with the extended π-conjugation from the phenyl ring, make this scaffold a versatile building block.[1]

This guide serves as a technical resource for researchers and development professionals, offering in-depth insights into the compound's properties, synthesis, characterization, and applications. We will explore its role as a key precursor in the development of novel antibacterial agents and its utility in the field of materials science, providing a foundation built on established experimental data and authoritative literature.

Compound Identification and Physicochemical Properties

The fundamental identifiers and key physical properties of 5-Phenylthiophene-2-carboxylic acid are crucial for its correct handling, application, and characterization. These are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 19163-24-7 | [2] |

| Molecular Formula | C₁₁H₈O₂S | [2] |

| Molecular Weight | 204.25 g/mol | [2] |

| IUPAC Name | 5-phenylthiophene-2-carboxylic acid | |

| Synonyms | 5-Phenyl-2-thiophenecarboxylic acid, 5-Phenyl-2-thenoic acid | |

| Appearance | Off-white crystalline solid | [2] |

| Melting Point | 184-190 °C | [2] |

| Storage Temperature | 0-8°C, in a cool, dry, well-ventilated area | [2] |

Spectroscopic and Analytical Profile: A Structural Confirmation

Rigorous structural elucidation is paramount for validating the identity and purity of 5-Phenylthiophene-2-carboxylic acid. The following section details its characteristic spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the molecular structure. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

| Nucleus | Chemical Shift (δ) | Multiplicity / Coupling | Assignment & Rationale | Reference(s) |

| ¹H | ~13.18 ppm | Broad Singlet (bs) | -COOH : The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and exchange. Its downfield shift beyond 10 ppm is characteristic.[3][4] | [3][4] |

| ¹H | 7.68 - 7.77 ppm | Multiplet (m) | Phenyl H (ortho) & Thiophene H : This region contains signals from the two phenyl protons ortho to the thiophene ring and one of the thiophene protons. | [3][4] |

| ¹H | ~7.55 ppm | Doublet (d), J ≈ 4.0 Hz | Thiophene H : One of the two protons on the thiophene ring. The doublet splitting pattern arises from coupling to the adjacent thiophene proton. | [3][4] |

| ¹H | 7.33 - 7.49 ppm | Multiplet (m) | Phenyl H (meta, para) : This region contains the signals for the remaining three protons of the phenyl group. | [3][4] |

| ¹³C | ~162.9 ppm | Singlet (Cq) | -COOH : The carbonyl carbon of the carboxylic acid is significantly deshielded due to the attached electronegative oxygen atoms. | [3][4] |

| ¹³C | 125-150 ppm (approx.) | Multiple Signals | Aromatic Carbons : Signals corresponding to the nine other carbons of the phenyl and thiophene rings. Specific assignment requires more advanced 2D NMR techniques. | [3][4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For carboxylic acids, the most prominent features arise from the hydrogen-bonded dimer form common in the solid state.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (H-bonded) |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Dimer) |

| ~1600 | Medium | C=C Stretch | Aromatic Rings |

| 3000-3100 | Medium-Weak | C-H Stretch | Aromatic Rings |

Rationale: The broadness of the O-H stretch is a classic indicator of strong hydrogen bonding in the carboxylic acid dimer. This overlaps with the aromatic C-H stretching signals. The C=O stretching frequency is found at a lower wavenumber (~1710 cm⁻¹) than a monomeric carboxylic acid due to the same hydrogen bonding interactions.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Electrospray Ionization (ESI): In negative ion mode (ESI-), the most common observation is the deprotonated molecule, [M-H]⁻, at an m/z of approximately 203.

-

Electron Impact (EI): Under EI conditions, a molecular ion peak (M⁺˙) at m/z 204 would be expected. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl radical (•OH) to give an [M-17]⁺ peak and the loss of the carboxyl radical (•COOH) to give an [M-45]⁺ peak. The stability of the aromatic system means the molecular ion is often prominent.

Synthesis and Purification: A Modern Approach

While traditional methods for the synthesis of 5-Phenylthiophene-2-carboxylic acid often involve the hydrolysis of a corresponding ester, modern organic chemistry provides more direct and efficient routes. A notable example is the redox-neutral photocatalytic C-H carboxylation of 3-phenylthiophene with carbon dioxide (CO₂).[3][4]

Sources

Physical and chemical properties of 5-phenylthiophene-2-carboxylic acid

An In-Depth Technical Guide to 5-Phenylthiophene-2-Carboxylic Acid: Properties, Reactivity, and Applications

Abstract

5-Phenylthiophene-2-carboxylic acid is a bifunctional organic compound featuring a thiophene core substituted with a phenyl group and a carboxylic acid. This unique arrangement of aromatic and functional groups imparts valuable electronic and chemical properties, establishing it as a significant building block in both medicinal chemistry and materials science. Its rigid, conjugated structure serves as a versatile scaffold for the development of novel therapeutic agents, particularly in the anti-inflammatory domain, and as a key component in the synthesis of advanced organic electronic materials such as conductive polymers. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic profile, validated synthesis protocols, and a discussion of its primary applications, tailored for researchers and professionals in drug development and chemical sciences.

Molecular Overview and Physicochemical Properties

5-Phenylthiophene-2-carboxylic acid (CAS No. 19163-24-7) is an off-white crystalline solid.[1] The molecule consists of a central five-membered thiophene ring, which is an electron-rich aromatic heterocycle.[2] The phenyl group at the 5-position and the carboxylic acid at the 2-position create a conjugated system that influences the compound's electronic characteristics and reactivity. The carboxylic acid moiety allows for a range of classical derivatization reactions and imparts acidic properties to the molecule.[2]

Caption: Molecular Structure of 5-Phenylthiophene-2-Carboxylic Acid.

Table 1: Physicochemical Properties of 5-Phenylthiophene-2-carboxylic acid

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 19163-24-7 | [1][3] |

| Molecular Formula | C₁₁H₈O₂S | [1][3][4] |

| Molecular Weight | 204.25 g/mol | [1][4] |

| IUPAC Name | 5-phenylthiophene-2-carboxylic acid | [4] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 184-190 °C | [1][5] |

| Boiling Point | 393.6 ± 30.0 °C (Predicted) | [5] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | 2-8°C, protect from light |[1][5] |

Spectroscopic and Analytical Profile

Definitive identification and quality control of 5-phenylthiophene-2-carboxylic acid rely on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's structure. In a typical spectrum recorded in DMSO-d₆, the protons of the phenyl group appear as a multiplet between δ 7.3-7.5 (3H) and δ 7.6-7.8 (2H).[6] The thiophene ring protons present as distinct doublets, with one observed at δ 7.58 (d, J = 3.9 Hz, 1H).[6] The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield at approximately δ 13.15.[6]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode confirms the molecular weight, typically showing the deprotonated molecule [M-H]⁻ at an m/z of 203.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by features characteristic of a carboxylic acid and aromatic rings. Key absorptions include a very broad O-H stretching band from 2500–3300 cm⁻¹, an intense C=O (carbonyl) stretching vibration around 1710 cm⁻¹, and C=C stretching bands for the aromatic rings in the 1350-1530 cm⁻¹ region.[7][8]

-

UV-Vis Spectroscopy: In ethanol, the compound exhibits a maximum absorption (λmax) at 310 nm, which is indicative of the extended π-conjugated system formed by the phenyl and thiophene rings.[6]

Chemical Synthesis and Reactivity

The chemical versatility of 5-phenylthiophene-2-carboxylic acid stems from the reactivity of both the carboxylic acid group and the thiophene ring.[1] The carboxylic acid can be readily converted to esters, amides, or acid chlorides, serving as a handle for constructing more complex molecules.[9] The thiophene ring can participate in various coupling and functionalization reactions, making it a valuable synthon.[1]

Representative Synthesis Workflow

A common and efficient method for preparing 5-phenylthiophene-2-carboxylic acid is through the saponification (hydrolysis) of its corresponding methyl ester, 2-methoxycarbonyl-5-phenylthiophene.[6] This two-step process involves a base-mediated hydrolysis followed by an acidic workup to protonate the carboxylate salt, causing the final product to precipitate.

Caption: Workflow for the synthesis of 5-phenylthiophene-2-carboxylic acid via ester hydrolysis.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol describes the laboratory-scale synthesis of 5-phenylthiophene-2-carboxylic acid from its methyl ester precursor.

Materials:

-

2-Methoxycarbonyl-5-phenylthiophene (1.0 eq)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

1 N Sodium Hydroxide (NaOH) solution

-

1 N Hydrochloric Acid (HCl) solution

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-methoxycarbonyl-5-phenylthiophene (e.g., 437 mg) in a 1:1 mixture of methanol (5 mL) and tetrahydrofuran (5 mL). The use of a co-solvent system ensures complete dissolution of the starting ester.

-

Hydrolysis: To the stirred solution, add 1 N aqueous sodium hydroxide (3 mL). This initiates the saponification reaction, converting the ester to its sodium carboxylate salt.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 2 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Acidification: After the reaction is complete, slowly add 1 N hydrochloric acid (5 mL) to the mixture while stirring.[6] This step is critical as it protonates the water-soluble carboxylate salt, converting it into the less soluble carboxylic acid, which precipitates out of the solution.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold water to remove any residual salts.

-

Drying: Dry the purified product under vacuum to yield 5-phenylthiophene-2-carboxylic acid as a solid (typical yield: >95%).[6]

Applications in Research and Drug Development

The thiophene moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] Thiophene-based compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10]

-

Anti-Inflammatory Drug Discovery: 5-Phenylthiophene-2-carboxylic acid and its derivatives are actively explored as potential anti-inflammatory and analgesic agents.[1] The structural motif is related to known anti-inflammatory drugs, and the carboxylic acid group is a key feature for interaction with biological targets like cyclooxygenase (COX) enzymes.[10] For instance, derivatives of the regioisomeric 5-(phenylthiophene)-3-carboxylic acid have been synthesized and evaluated as potent antirheumatic agents that suppress adjuvant-induced arthritis in preclinical models.[11]

-

Organic Electronics and Materials Science: The conjugated phenyl-thiophene backbone makes this compound a valuable building block for organic semiconductors and conductive polymers.[1] These materials are essential for the development of next-generation electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors.[1]

-

Synthetic Chemistry: Beyond its primary applications, it serves as a ligand in metal-catalyzed reactions and as an analytical standard for quantifying other compounds in complex mixtures.

Safety, Handling, and Storage

As a research chemical, 5-phenylthiophene-2-carboxylic acid should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classification: It is classified as a toxic solid.[3] Related thiophene carboxylic acids are known to cause skin, eye, and respiratory irritation.[12][13]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][12] Avoid breathing dust and wash hands thoroughly after handling.[3][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended storage temperature is between 2-8°C.[1][5]

Conclusion

5-Phenylthiophene-2-carboxylic acid is a high-value chemical intermediate with significant potential in diverse scientific fields. Its well-defined physical and chemical properties, predictable reactivity, and straightforward synthesis make it an attractive starting point for complex molecular design. For drug development professionals, it offers a proven scaffold for creating novel therapeutics. For materials scientists, it provides a robust building block for functional organic materials. The continued exploration of this versatile compound is poised to yield further innovations across the chemical sciences.

References

-

Guidechem. 5-Phenylthiophene-2-carboxylic acid (cas 19163-24-7) SDS/MSDS download.

-

ChemicalBook. 5-Phenylthiophene-2-carboxylic acid - Safety Data Sheet.

-

Chem-Impex. 5-Phenylthiophene-2-carboxylic acid.

-

IWK Health Centre. 5-Phenylthiophene-2-carboxylic acid.

-

ChemicalBook. 5-Phenylthiophene-2-carboxylic acid | 19163-24-7.

-

Sigma-Aldrich. 5-Phenylthiophene-2-carboxaldehyde 98 19163-21-4.

-

PubMed. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents.

-

ChemicalBook. 5-Phenylthiophene-2-carboxylic acid | 19163-24-7 Information.

-

Chemchart. 5-Phenylthiophene-2-carboxylic acid (19163-24-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

CymitQuimica. CAS 19163-24-7: 5-Phenylthiophene-2-carboxylic acid.

-

ResearchGate. Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.

-

ChemAdvisors. The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.

-

Benchchem. A Comparative Analysis of the Biological Activities of 5-Chlorothiophene-2-carboxylic Acid and 5-Bromothiophene-2-carboxylic Acid.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

Wikipedia. Thiophene-2-carboxylic acid.

-

CDH Fine Chemical. material safety data sheet sds/msds.

-

PubChem. 5-Phenyl-2-Thiophenecarboxylic Acid | C11H8O2S | CID 736494.

-

PMC - NIH. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.

-

PubChem. 5-(Phenylcarbamoyl)thiophene-2-carboxylic acid | C12H9NO3S | CID 43414375.

-

PubChem. 5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727.

-

OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry.

-

ChemAdvisors. The Crucial Role of Thiophene Intermediates in Drug Discovery.

-

ChemicalBook. 5-Phenylthiophene-2-carboxylic acid | 19163-24-7 Uses.

-

MDPI. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

-

PubMed. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives.

-

Bouling Chemical Co. 5-Nitrothiophene-2-Carboxylic Acid | Properties, Uses, Safety, Suppliers & SDS.

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

-

PubChem. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 19163-24-7: 5-Phenylthiophene-2-carboxylic acid [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-Phenyl-2-Thiophenecarboxylic Acid | C11H8O2S | CID 736494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Phenylthiophene-2-carboxylic acid | 19163-24-7 [amp.chemicalbook.com]

- 6. 5-Phenylthiophene-2-carboxylic acid | 19163-24-7 [chemicalbook.com]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 8. iosrjournals.org [iosrjournals.org]

- 9. nbinno.com [nbinno.com]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 11. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

5-Phenylthiophene-2-carboxylic acid molecular structure and weight

An In-Depth Technical Guide to 5-Phenylthiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylthiophene-2-carboxylic acid is a bifunctional aromatic compound that has garnered significant attention across multiple scientific disciplines. Featuring a thiophene ring substituted with both a phenyl group and a carboxylic acid, its unique electronic and structural properties make it a highly versatile building block. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and its critical applications in materials science and pharmaceutical development. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science, offering both theoretical insights and practical methodologies.

Introduction to 5-Phenylthiophene-2-carboxylic Acid

5-Phenylthiophene-2-carboxylic acid (5PT2C) is a thiophenecarboxylic acid derivative that serves as a pivotal intermediate in the synthesis of more complex molecular architectures.[1][2] The compound's structure, which marries the electron-rich thiophene heterocycle with a phenyl substituent and a reactive carboxylic acid handle, imparts a unique combination of stability, reactivity, and electronic properties. This has made it an invaluable precursor for the development of advanced materials such as organic semiconductors and conductive polymers.[3] Furthermore, its structural motif is of significant interest in medicinal chemistry, where it is explored as a scaffold for creating novel therapeutic agents with potential anti-inflammatory and analgesic properties.[3] Its utility as a versatile building block allows chemists to construct elaborate molecules for a wide range of applications in both academic research and industrial R&D.[3]

Molecular Structure and Physicochemical Properties

The molecular integrity of 5-Phenylthiophene-2-carboxylic acid is defined by a central five-membered thiophene ring. A phenyl group is attached at the C5 position, and a carboxylic acid group is at the C2 position. This arrangement allows for extended π-conjugation across the molecule, a key factor in its application in organic electronics.

Molecular Diagram

Caption: Molecular structure of 5-Phenylthiophene-2-carboxylic acid.

Core Physicochemical Data

The key properties of 5-Phenylthiophene-2-carboxylic acid are summarized below, providing essential information for experimental design and characterization.

| Property | Value | Source(s) |

| IUPAC Name | 5-phenylthiophene-2-carboxylic acid | [1] |

| Molecular Formula | C₁₁H₈O₂S | [1][3] |

| Molecular Weight | 204.25 g/mol | [1][3][4] |

| CAS Number | 19163-24-7 | [3] |

| Appearance | Off-white crystalline solid | [3] |

| Melting Point | 184-190 °C | [3] |

| SMILES | C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | [1][4] |

| InChIKey | QGMFBCDNJUZQBZ-UHFFFAOYSA-N | [1][4] |

Synthesis and Purification Protocol

A reliable and high-yielding method for synthesizing 5-Phenylthiophene-2-carboxylic acid is through the basic hydrolysis of its corresponding methyl ester, 2-methoxycarbonyl-5-phenylthiophene. This process is straightforward and serves as a robust procedure for obtaining the target acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Phenylthiophene-2-carboxylic acid.

Detailed Experimental Protocol

This protocol describes the hydrolysis of 2-methoxycarbonyl-5-phenylthiophene.[2]

Materials:

-

2-methoxycarbonyl-5-phenylthiophene (437 mg, 2.0 mmol)

-

Methanol (5 mL)

-

Tetrahydrofuran (THF) (5 mL)

-

1 N Sodium Hydroxide (NaOH) aqueous solution (3 mL)

-

1 N Hydrochloric Acid (HCl) aqueous solution (approx. 5 mL)

-

Deionized water (cold)

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 2-methoxycarbonyl-5-phenylthiophene (437 mg) in a mixed solvent system of methanol (5 mL) and tetrahydrofuran (5 mL). The use of a co-solvent system ensures complete solubility of the ester starting material.

-

Hydrolysis: To the stirred solution, add 1 N aqueous sodium hydroxide (3 mL). The NaOH acts as the base catalyst for the saponification of the ester to its corresponding carboxylate salt.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Acidification: Upon completion, slowly add 1 N hydrochloric acid (approx. 5 mL) to the reaction mixture.[2] This step protonates the sodium carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution due to its lower solubility in the aqueous-organic mixture.

-

Isolation: Collect the precipitated white solid by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold deionized water to remove any residual salts (e.g., NaCl) and other water-soluble impurities.

-

Drying: Dry the purified product under vacuum to yield 5-Phenylthiophene-2-carboxylic acid. A reported yield for this procedure is approximately 97%.[2]

-

Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as NMR spectroscopy and Mass Spectrometry. Electrospray ionization mass spectrometry (ESI-MS) is expected to show a peak at m/z: 203 ([M-H]⁻).[2]

Applications in Research and Development

The unique structural features of 5-Phenylthiophene-2-carboxylic acid make it a valuable compound in several high-technology and research fields.

-

Materials Science: The extended π-conjugated system of the phenyl-thiophene core makes this molecule an excellent building block for organic electronic materials.[3] It is used in the synthesis of conductive polymers, organic light-emitting diodes (OLEDs), and photovoltaic devices, where its electronic properties can be fine-tuned through further chemical modification.[3]

-

Pharmaceutical Development: This compound serves as a key precursor for synthesizing biologically active molecules.[3] The thiophene ring is a well-known bioisostere for the benzene ring, and its incorporation into drug candidates can modulate pharmacological properties. Research has explored its derivatives for potential anti-inflammatory and analgesic activities.

-

Organic Synthesis: As a bifunctional molecule, it serves as a versatile platform for creating more complex structures. The carboxylic acid can be readily converted into esters, amides, or other functional groups, while the thiophene and phenyl rings can undergo further functionalization, such as electrophilic substitution or cross-coupling reactions.[3]

-

Catalysis: In coordination chemistry, 5-Phenylthiophene-2-carboxylic acid can act as a ligand for metal centers, finding use in the development of novel catalysts for various chemical manufacturing processes.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: 5-Phenylthiophene-2-carboxylic acid is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][6] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

-

Handling: Avoid contact with skin and eyes.[7] Wash hands and any exposed skin thoroughly after handling.[5] Avoid breathing dust.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage conditions are often between 0-8°C to ensure long-term stability.[3]

Conclusion

5-Phenylthiophene-2-carboxylic acid stands out as a compound of significant scientific and commercial interest. Its robust synthesis, well-defined molecular structure, and versatile reactivity provide a strong foundation for innovation. For researchers in drug discovery, it offers a valuable scaffold for new therapeutics. For materials scientists, it is a key component in the design of next-generation organic electronics. A thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in these cutting-edge applications.

References

-

PubChem. (n.d.). 5-Phenyl-2-Thiophenecarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemchart. (n.d.). 5-Phenylthiophene-2-carboxylic acid (19163-24-7). Retrieved from [Link]

-

IWK Health Centre. (n.d.). 5-Phenylthiophene-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. 5-Phenyl-2-Thiophenecarboxylic Acid | C11H8O2S | CID 736494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Phenylthiophene-2-carboxylic acid | 19163-24-7 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Phenylthiophene-2-carboxylic acid (19163-24-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [guidechem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Solubility of 5-Phenylthiophene-2-Carboxylic Acid

This guide provides a comprehensive technical overview of the solubility of 5-phenylthiophene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond simple data recitation. It delves into the physicochemical principles governing the solubility of this compound, offers predictive insights, and provides robust, field-tested protocols for both qualitative and quantitative solubility determination.

Introduction: The Scientific Context of 5-Phenylthiophene-2-carboxylic Acid

5-Phenylthiophene-2-carboxylic acid is a bifunctional aromatic compound featuring a thiophene ring substituted with a phenyl group and a carboxylic acid moiety. This unique structure confers valuable electronic and chemical properties, making it a significant building block in several advanced scientific fields. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and conductive polymers.[1] Its applications are notable in material science for the development of organic light-emitting diodes (OLEDs) and solar cells, and in medicinal chemistry, where it is explored for potential anti-inflammatory and analgesic properties.[1]

A thorough understanding of its solubility is paramount for its practical application. Solubility impacts every stage of development, from reaction kinetics and purification in synthesis to formulation and bioavailability in pharmaceuticals. This guide provides the foundational knowledge and methodologies required to effectively work with this compound.

Section 1: Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for 5-phenylthiophene-2-carboxylic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₂S | [1] |

| Molecular Weight | 204.25 g/mol | [1][2] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 184-190 °C; 217 °C (decomposes) | [1][3] |

| Computed XLogP3 | 3.1 | [2] |

| PubChem CID | 736494 | [2] |

Expert Insights:

-

The molecule possesses a rigid, planar structure. The large aromatic system, comprising both the phenyl and thiophene rings, is predominantly non-polar and hydrophobic.

-

The carboxylic acid group is the sole polar, hydrophilic functional group capable of acting as a hydrogen bond donor and acceptor.

-

The high melting point suggests strong intermolecular forces in the solid crystal lattice, primarily due to hydrogen bonding between carboxylic acid groups and π-stacking of the aromatic rings. Overcoming this lattice energy is a key barrier to dissolution.

-

The computed XLogP3 value of 3.1 indicates a significant lipophilic character, suggesting that the compound will generally favor organic solvents over aqueous media.[2]

Section 2: Theoretical Principles of Solubility

The solubility behavior of 5-phenylthiophene-2-carboxylic acid can be predicted by applying fundamental chemical principles, primarily "like dissolves like" and the influence of pH.

The "Like Dissolves Like" Principle

This principle states that a solute will dissolve best in a solvent that has a similar polarity.[4]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar phenylthiophene backbone suggests some affinity for these solvents. However, the highly polar carboxylic acid group, which can self-associate via hydrogen bonding, will hinder dissolution. Solubility is expected to be low to moderate.

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): These solvents can act as hydrogen bond acceptors, effectively breaking up the self-association of the carboxylic acid groups. They also have sufficient polarity to interact with the aromatic system. Therefore, good solubility is predicted in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can solvate both the carboxylic acid group and, to a lesser extent, the aromatic rings. Good solubility is expected.

-

Water: As a highly polar solvent, water will strongly solvate the carboxylic acid group. However, the large, hydrophobic phenylthiophene moiety dominates the structure, leading to very poor solubility in neutral water.

The Critical Role of pH

As a carboxylic acid, the solubility of this compound in aqueous media is highly dependent on pH. The carboxylic acid group can be deprotonated to form a carboxylate salt, which is significantly more polar and water-soluble.

R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

-

In Acidic Solutions (e.g., 5% HCl): The equilibrium will be shifted to the left, favoring the neutral, protonated form of the carboxylic acid. This form is less polar and thus will be insoluble in aqueous acid.[3]

-

In Basic Solutions (e.g., 5% NaOH, 5% NaHCO₃): The addition of a base will neutralize the carboxylic acid, shifting the equilibrium to the right and forming the highly soluble carboxylate salt (R-COO⁻Na⁺).[1][3] This dramatic increase in solubility upon basification is a classic indicator of an acidic functional group.

Section 3: Experimental Determination of Solubility

While theoretical principles provide a strong predictive framework, empirical testing is essential for obtaining precise solubility data. The following sections provide robust, step-by-step protocols for both qualitative and quantitative analysis.

Protocol: Qualitative Solubility Classification

This workflow systematically classifies the compound's solubility, providing rapid insights into its acid/base character and polarity. The protocol is adapted from standard organic qualitative analysis procedures.[1][3]

Methodology:

-

Preparation: Add approximately 20-30 mg of 5-phenylthiophene-2-carboxylic acid to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the test solvent in small portions.

-

Mixing: After each addition, cap and vigorously shake the test tube for 10-20 seconds.

-

Observation: Visually inspect the mixture. "Soluble" is defined as the complete dissolution of the solid, leaving no visible particles. "Insoluble" or "partially soluble" is noted if any solid remains.

-

Test Sequence: Perform the tests sequentially as outlined in the workflow diagram below.

Workflow for Qualitative Solubility Testing

Caption: Sequential workflow for qualitative solubility analysis.

Protocol: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method (ICH guideline Q6A) is the gold standard for determining thermodynamic equilibrium solubility. This protocol outlines the procedure for generating precise, reproducible data.

Causality Behind Experimental Choices:

-

Equilibration Time: A sufficient incubation period (24-72 hours) is crucial to ensure the system reaches true thermodynamic equilibrium. Insufficient time leads to an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent. A constant temperature bath is used to eliminate thermal fluctuations as a variable.

-

Supersaturation: Starting with an excess of solid ensures that the final solution is saturated.

-

Filtration: A sub-micron filter (e.g., 0.22 µm PTFE) is used to remove all undissolved solid particles before analysis. Failure to do so will falsely elevate the measured concentration.

-

Quantification Method: A validated, specific analytical method like HPLC-UV is required to accurately measure the concentration of the dissolved analyte without interference from solvent peaks or impurities.

Methodology:

-

Preparation: Add an excess amount of 5-phenylthiophene-2-carboxylic acid (e.g., 10 mg) to a 2 mL glass vial. The amount should be enough to ensure solid remains after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator within a constant temperature incubator (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for at least 24 hours (48-72 hours is recommended to confirm equilibrium).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator for at least 1 hour to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter (0.22 µm, solvent-compatible) and filter the solution into a clean analysis vial.

-

Dilution: If necessary, dilute the filtrate with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted (or undiluted) filtrate using a pre-validated HPLC-UV or UV-Vis spectroscopic method against a standard curve of known concentrations.

-

Calculation: Calculate the solubility, accounting for any dilution factors. Express the result in units such as mg/mL or µg/mL.

Workflow for Quantitative Solubility Determination

References

Synthesis and Characterization of 5-Phenylthiophene-2-Carboxylic Acid Derivatives: A Field-Proven Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 5-Phenylthiophene-2-Carboxylic Acid Scaffold

The 5-phenylthiophene-2-carboxylic acid core is a privileged scaffold in modern chemistry. Its unique electronic properties, stemming from the conjugated phenyl and thiophene ring systems, make it a cornerstone for innovation across multiple disciplines. In medicinal chemistry, these derivatives are explored for their potential anti-inflammatory, analgesic, and antimicrobial properties.[1][2] In materials science, they serve as essential building blocks for conductive polymers and organic light-emitting diodes (OLEDs), driving advancements in organic electronics.[3]

This guide moves beyond simple recitation of methods. It is designed to provide a deep, practical understanding of the synthesis and characterization of these valuable compounds. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative literature and field-proven experience.

Part 1: Strategic Synthesis of the Core Scaffold

The construction of the 5-phenylthiophene-2-carboxylic acid backbone is most reliably achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the preeminent choice for its high functional group tolerance and mild reaction conditions.[4][5]

The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview

The power of the Suzuki coupling lies in its well-understood catalytic cycle, which efficiently forges a carbon-carbon bond between an organoboron compound and an organic halide.[6][7] The cycle proceeds through three key steps:

-

Oxidative Addition: A palladium(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide (e.g., 5-bromothiophene-2-carboxylic acid), forming a palladium(II) intermediate.[7] This is often the rate-determining step.[7]

-

Transmetalation: In the presence of a base, the organic group from the organoboron species (e.g., phenylboronic acid) is transferred to the palladium(II) complex, displacing the halide.[6][7] The base is crucial for activating the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the desired biaryl product and regenerating the active palladium(0) catalyst, allowing the cycle to continue.[7][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki Coupling for 5-Phenylthiophene-2-Carboxylic Acid

This protocol details the synthesis starting from commercially available 5-bromothiophene-2-carboxylic acid and phenylboronic acid. The choice of a mixed solvent system (1,4-dioxane and water) and a phosphate base is critical for ensuring solubility of both organic and inorganic reagents and for facilitating the transmetalation step.[5][9]

Experimental Protocol:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromothiophene-2-carboxylic acid (1.0 eq), phenylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is non-negotiable; the Pd(0) catalyst is sensitive to oxygen and will deactivate if the atmosphere is not inert.[6]

-

Solvent Addition: Under the inert atmosphere, add a degassed 4:1 mixture of 1,4-dioxane and water. The solvent mixture should be thoroughly sparged with an inert gas prior to use to remove dissolved oxygen.

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), to the mixture. The mixture will typically turn a darker color, indicating the catalyst's dissolution and activity.[8]

-

Reaction: Heat the reaction mixture to 90-100 °C and allow it to stir overnight (12-18 hours).[4][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 1N HCl until the pH is ~2. This protonates the carboxylate, causing the product to precipitate.[11]

-

Extract the aqueous mixture with ethyl acetate (3x). The organic layers contain the desired product.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure 5-phenylthiophene-2-carboxylic acid.[12]

-

Part 2: Alternative Synthetic Foundations

While Suzuki coupling is often the most direct route, understanding the synthesis of the thiophene ring itself provides greater flexibility. The Gewald reaction is a powerful multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes, which are versatile precursors.[13][14]

The Gewald Aminothiophene Synthesis

This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[13][14][15] The resulting 2-aminothiophene can be converted to the corresponding halide via a Sandmeyer-type reaction, which can then be used in a subsequent Suzuki coupling. This approach is invaluable when diverse substitution patterns are desired on the thiophene ring.[16] Microwave irradiation has been shown to improve reaction times and yields for the Gewald reaction.[13][15]

Part 3: Rigorous Characterization and Data Validation

Unambiguous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of proof. The expected data for the parent compound, 5-phenylthiophene-2-carboxylic acid, is summarized below.

Spectroscopic Analysis

Caption: A standard workflow for synthesis, purification, and characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. Expect a broad singlet for the carboxylic acid proton significantly downfield (δ > 13 ppm). The aromatic protons of the phenyl group will appear as a multiplet between δ 7.3-7.8 ppm. Two distinct doublets, corresponding to the two protons on the thiophene ring, will be observed around δ 7.6 ppm and δ 7.8 ppm, with a characteristic coupling constant (J ≈ 3.9 Hz).[11]

-

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is a key diagnostic peak, appearing in the δ 160-185 ppm range.[17] The remaining aromatic and thiophene carbons will appear in the typical δ 120-150 ppm region.

-

FT-IR Spectroscopy: Infrared spectroscopy confirms the presence of key functional groups. The most prominent features are a very broad O-H stretch from the carboxylic acid dimer (centered around 2500-3300 cm⁻¹) and a strong, sharp carbonyl (C=O) stretch around 1680-1710 cm⁻¹.[17] Characteristic bands for the thiophene ring, including C-S stretching, are also observable in the fingerprint region (e.g., ~850 cm⁻¹ and ~650 cm⁻¹).[18]

-

Mass Spectrometry: Electrospray ionization (ESI) in negative mode is ideal for this compound, showing a strong peak for the deprotonated molecule [M-H]⁻ at m/z 203.[11] The molecular ion peak in positive mode would be at m/z 204. A common fragmentation is the formation of the acylium ion (R-CO⁺).[19]

Data Summary Table

| Property / Technique | Expected Result for 5-Phenylthiophene-2-carboxylic acid | Reference |

| Molecular Formula | C₁₁H₈O₂S | [3] |

| Molecular Weight | 204.25 g/mol | [3] |

| Appearance | Off-white crystalline solid | [3] |

| Melting Point | 184-190 °C | [3] |

| ¹H NMR (DMSO-d₆) | δ ~7.3-7.5 (m, 3H), ~7.6 (d, 1H), ~7.6-7.8 (m, 3H), ~13.15 (br s, 1H) | [11] |

| FT-IR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H), ~1680 (strong, C=O), ~1530 (C=C) | [18][20] |

| Mass Spec (ESI-) | m/z: 203 [M-H]⁻ | [11] |

Conclusion

The synthesis and characterization of 5-phenylthiophene-2-carboxylic acid derivatives are critical skills for researchers in drug discovery and materials science. By employing robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling and validating the outcome with a comprehensive suite of analytical techniques, researchers can confidently produce high-purity materials. This guide provides the strategic framework and practical protocols necessary to empower scientists to harness the full potential of this versatile chemical scaffold.

References

-

Wikipedia. Gewald reaction. [Link]

-

Sabnis, R.W. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]

-

Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]

-

Sone, T., & Abe, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 11(1), 55-65. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Couture, A., Deniau, E., Grandclaudon, P., & Le Tallec, A. (2002). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 7(9), 683-689. [Link]

-

University of Calgary. Synthesis of Carboxylic Acids. [Link]

-

LookChem. General procedures for the purification of Carboxylic acids. [Link]

- Google Patents. (2014).

-

Journal of Pharmaceutical Research and Reports. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

-

IWK Health Centre. 5-Phenylthiophene-2-carboxylic acid. [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

National Institutes of Health (NIH). (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

-

University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-

IOSR Journal of Applied Physics. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

- Google Patents. (1941).

-

ResearchGate. Experimental and theoretical IR spectra of thiophene. [Link]

-

ResearchGate. Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. [Link]

-

Autech. The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. [Link]

-

MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

-

National Institutes of Health (NIH). (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

-

National Institutes of Health (NIH). 5-Phenylthiophene-2-carbaldehyde. [Link]

-

ResearchGate. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

-

National Institutes of Health (NIH). (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

-

National Institutes of Health (NIH). Therapeutic importance of synthetic thiophene. [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Open Ukrainian Citation Index (OUCI). (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

-

National Institutes of Health (NIH). 2-Thiophenecarboxylic acid. [Link]

-

MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 5-Phenylthiophene-2-carboxylic acid | 19163-24-7 [chemicalbook.com]

- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 13. Gewald reaction - Wikipedia [en.wikipedia.org]

- 14. Gewald Reaction [organic-chemistry.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. arkat-usa.org [arkat-usa.org]

- 17. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 18. iosrjournals.org [iosrjournals.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

Potential biological activity of 5-phenylthiophene-2-carboxylic acid

An In-Depth Technical Guide to the Potential Biological Activities of 5-Phenylthiophene-2-Carboxylic Acid and Its Derivatives

Authored by: A Senior Application Scientist

Abstract

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This guide provides a comprehensive technical exploration of 5-phenylthiophene-2-carboxylic acid, a versatile chemical entity, and its derivatives. We delve into its potential as a foundational structure for developing novel therapeutic agents, focusing on its anti-inflammatory, anticancer, and antimicrobial activities. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into mechanistic hypotheses, structure-activity relationships (SAR), and robust experimental protocols to validate biological activity.

The 5-Phenylthiophene-2-Carboxylic Acid Scaffold: A Privileged Starting Point

5-Phenylthiophene-2-carboxylic acid is an aromatic carboxylic acid distinguished by a unique molecular architecture: a five-membered thiophene ring substituted with a phenyl group at the 5-position and a carboxylic acid functional group at the 2-position.[3][4] This arrangement is not arbitrary; it provides a strategic foundation for drug design.

-

The Thiophene Core: As a bioisostere of a phenyl ring, the sulfur-containing thiophene moiety enhances the molecule's electronic properties and metabolic stability, often improving pharmacokinetic profiles.[5] Its presence is a hallmark of numerous successful drugs across various therapeutic classes.[1]

-

The Carboxylic Acid Group: This functional group is a critical pharmacophore, particularly for anti-inflammatory agents, where it often facilitates binding to the active sites of enzymes like cyclooxygenases (COX).[6] Furthermore, it serves as a highly versatile chemical handle for synthetic modification, readily convertible to esters, amides, and other functional groups to modulate potency, selectivity, and physicochemical properties.[7]

-

The Phenyl Group: The phenyl substituent at the 5-position provides an additional site for modification. Altering its electronic properties through substitution (e.g., with halogens or methoxy groups) can profoundly impact biological activity, a key aspect of structure-activity relationship (SAR) studies.[8]

Collectively, these features make 5-phenylthiophene-2-carboxylic acid an attractive and versatile building block for creating libraries of complex molecules aimed at discovering new therapeutic agents.[9]

Caption: Core structural features of 5-phenylthiophene-2-carboxylic acid.

Anti-Inflammatory Potential: Targeting Key Mediators

Chronic inflammatory diseases represent a significant therapeutic challenge, and the search for safer, more effective non-steroidal anti-inflammatory drugs (NSAIDs) is ongoing.[6] Thiophene-based compounds, such as the commercial drugs Tiaprofenic acid and Tinoridine, are well-established for their anti-inflammatory properties, primarily through the inhibition of COX and lipoxygenase (LOX) enzymes.[6][10]

Postulated Mechanism of Action

The presence of the carboxylic acid group in the 5-phenylthiophene-2-carboxylic acid scaffold strongly suggests a potential mechanism involving the inhibition of enzymes in the arachidonic acid cascade.

-

COX/LOX Inhibition: Cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are key enzymes that convert arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively. The carboxylic acid moiety can form critical hydrogen bond and ionic interactions within the active sites of these enzymes, disrupting their catalytic activity.[6] Theoretical studies on related thiophene structures have shown favorable binding energies for both COX-2 and 5-LOX, suggesting potential as dual inhibitors.[11]

-

Cytokine Modulation: Beyond direct enzyme inhibition, derivatives have been shown to negatively regulate the expression of inflammatory cytokines like TNF-α and IL-8 and inhibit the activation of inflammatory signaling pathways such as NF-κB.[11]

Caption: Inhibition of the arachidonic acid cascade by thiophene derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a self-validating system to quantify the inhibitory potential of test compounds against COX-2.

Principle: The assay measures the peroxidase component of COX activity. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Prepare solutions of Heme, human recombinant COX-2 enzyme, arachidonic acid (substrate), and TMPD (colorimetric substrate) in the appropriate solvents as per the manufacturer's instructions.

-

Prepare a stock solution of 5-phenylthiophene-2-carboxylic acid (or its derivatives) in DMSO. Create a dilution series (e.g., 0.1, 1, 10, 50, 100 µM).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the enzyme.

-

Add 10 µL of the test compound dilution (or DMSO for the control).

-

Incubate the plate at room temperature for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution and 10 µL of TMPD solution.

-

-

Data Acquisition:

-

Immediately read the absorbance at 595 nm using a plate reader. Take readings every minute for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration.

-

Normalize the rates relative to the DMSO control (100% activity).

-

Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Anticancer Activity: A Scaffold for Antiproliferative Agents

The thiophene scaffold is a key component in a variety of compounds evaluated for their anticancer properties.[12] Derivatives of thiophene carboxylic acid, particularly thiophene carboxamides, have shown significant cytotoxic effects against a range of cancer cell lines, including melanoma, colon, and breast cancer.[12][13]

Potential Mechanisms and Cellular Targets

The conversion of the carboxylic acid to a carboxamide is a common and effective strategy. These derivatives often act through mechanisms distinct from traditional chemotherapeutics.

-

Tubulin Disruption: Some thiophene carboxamides are designed as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits cancer cell proliferation by binding to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics and arresting the cell cycle in the G2/M phase.[12][14]

-

Signaling Pathway Inhibition: More complex derivatives, such as benzo[b]thiophene-3-carboxylic acids, have been developed to target specific oncogenic signaling pathways, like the RhoA/ROCK pathway, which is crucial for cell migration, invasion, and proliferation.[15]

Caption: Experimental workflow for anticancer screening and validation.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic potential.[16]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Seed cancer cells (e.g., A375 melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in culture medium (e.g., ranging from 0.1 µM to 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

-

Illustrative Antiproliferative Data

The following table summarizes representative IC₅₀ values for hypothetical 5-phenylthiophene-2-carboxamide derivatives against various cancer cell lines, demonstrating potential structure-activity relationships.

| Compound ID | Phenyl Ring Substituent (R) | A375 (Melanoma) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |

| Derivative 1 | -H (unsubstituted) | 25.5 | 32.1 | 45.8 |

| Derivative 2 | 4-Chloro | 8.2 | 11.5 | 15.3 |

| Derivative 3 | 4-Methoxy | 15.7 | 19.8 | 28.4 |

| 5-FU (Control) | N/A | 5.1 | 7.3 | 9.6 |

| Data is hypothetical and for illustrative purposes only, based on trends observed in the literature.[13] |

Antimicrobial Activity: A Scaffold for Combating Resistance

Thiophene derivatives have long been investigated for their antimicrobial properties.[17] Recent studies have highlighted the potential of novel thiophene-based agents against drug-resistant bacteria, a critical area of unmet medical need.[18]

SAR and Molecular Design

The core 5-phenylthiophene-2-carboxylic acid structure can be readily modified to generate potent antimicrobial agents.

-

Amide and Thioureide Derivatives: Conversion of the carboxylic acid to various amides or thioureides is a proven strategy to impart or enhance antibacterial and antifungal activity.[19][20]

-

Substituent Effects: The nature and position of substituents on both the thiophene and phenyl rings significantly influence the spectrum and potency of antimicrobial activity. For instance, specific substitutions on the amide nitrogen can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria.[18][19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (growth) is observed.

Step-by-Step Methodology:

-

Preparation:

-

In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Prepare a 2x concentrated stock of the test compound in MHB. Add 100 µL of this stock to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

-

-

Bacterial Inoculum:

-

Prepare a bacterial suspension (e.g., S. aureus or E. coli) equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the first clear well).

-

Conclusion and Future Outlook

5-Phenylthiophene-2-carboxylic acid is more than a simple chemical intermediate; it is a highly adaptable scaffold with demonstrated potential across multiple critical therapeutic areas. The evidence strongly supports its exploration for developing novel anti-inflammatory, anticancer, and antimicrobial agents.

Future research should be directed towards:

-

Systematic Library Synthesis: Creating focused libraries of derivatives by modifying the carboxylic acid group and substituting the phenyl ring to build comprehensive SAR models.

-

Mechanism of Action Studies: For active compounds, elucidating the specific molecular targets and pathways is crucial for further development.

-

In Vivo Validation: Promising candidates identified through in vitro screening must be advanced to relevant animal models to assess efficacy, pharmacokinetics, and safety.

The chemical versatility and proven biological relevance of the thiophene core ensure that 5-phenylthiophene-2-carboxylic acid and its derivatives will remain an area of intense interest for medicinal chemists and drug discovery teams.

References

- Vertex AI Search. (n.d.). The Crucial Role of Thiophene Intermediates in Drug Discovery.

- Dalimba, D., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Guedes, J. V. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel), 14(7), 692.

- Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.

- MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.

- PMC - NIH. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.

- IWK Health Centre. (n.d.). 5-Phenylthiophene-2-carboxylic acid.

- Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963.

- ResearchGate. (n.d.). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation.

- Taylor & Francis. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.

- PubMed. (n.d.). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents.

- Chem-Impex. (n.d.). 5-Phenylthiophene-2-carboxylic acid.

- ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.

- MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.

- CymitQuimica. (n.d.). CAS 19163-24-7: 5-Phenylthiophene-2-carboxylic acid.

- Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 5-Chlorothiophene-2-carboxylic Acid and 5-Bromothiophene-2-carboxylic Aci.

- Benchchem. (n.d.). biological activity of 5-Methyl-2-thiophenecarboxaldehyde vs other heterocyclic aldehydes.

- (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.

- Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2939.

- Chemical Research in Toxicology. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs.

- MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

- ResearchGate. (n.d.). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.

- ChemicalBook. (2025). 5-Phenylthiophene-2-carboxylic acid (CAS 19163-24-7).

- (n.d.). Design, Synthesis, Antibacterial And Antifungal Activity Of Some Substituted Thiophene Derivatives.

- NIH. (n.d.). Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates.

- ResearchGate. (2025). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

- MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CAS 19163-24-7: 5-Phenylthiophene-2-carboxylic acid [cymitquimica.com]

- 4. 5-Phenylthiophene-2-carboxylic acid | 19163-24-7 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sphinxsai.com [sphinxsai.com]

- 18. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 19. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

5-Phenylthiophene-2-carboxylic acid: A Versatile Heterocyclic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex functional molecules. 5-Phenylthiophene-2-carboxylic acid, a bifunctional heterocyclic compound, has emerged as a cornerstone scaffold in both medicinal chemistry and materials science.[1] Its rigid, planar structure, combining an electron-rich thiophene ring with a phenyl substituent, imparts unique electronic and steric properties that are highly sought after. The presence of a carboxylic acid handle at the 2-position provides a versatile point for chemical derivatization, enabling its incorporation into a diverse array of molecular architectures.[2]

This technical guide provides an in-depth exploration of 5-phenylthiophene-2-carboxylic acid as a key synthetic intermediate. We will delve into its synthesis, detailed characterization, and core reactivity, presenting field-proven protocols and mechanistic insights to empower researchers in leveraging its full potential. The applications discussed herein span from the development of novel therapeutic agents to the engineering of advanced organic electronic materials, underscoring the compound's broad utility.[1][3]

Physicochemical and Safety Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and physical characteristics of 5-phenylthiophene-2-carboxylic acid are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 19163-24-7 | [4][5] |